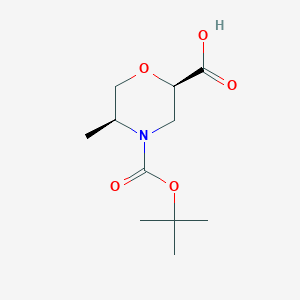

(2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

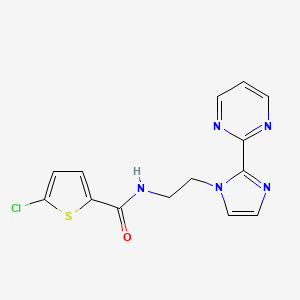

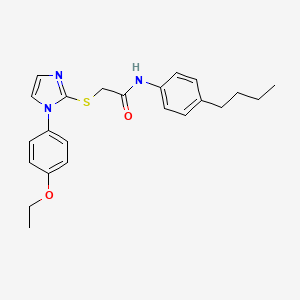

“(2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid” is a chemical compound with the CAS Number: 1439319-94-4 . It has a molecular weight of 245.28 and its molecular formula is C11H19NO5 . The compound is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H19NO5 . It contains 11 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 245.28 and its molecular formula is C11H19NO5 .Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds

The synthesis of enantiomerically pure compounds often utilizes intermediates like "(2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid" due to their ability to introduce chirality into the synthesized molecules. For example, the preparation of novel electrophilic building blocks for the synthesis of enantiomerically pure compounds described by Zimmermann and Seebach (1987) employs derivatives of α-amino acids and α- or β-hydroxy acids treated with N-bromosuccinimide, showcasing the use of cyclic acetals derived from these intermediates in enantioselective synthesis Zimmermann & Seebach, 1987.

Role in Peptide Synthesis

Compounds related to "(2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid" find extensive applications in peptide synthesis. For instance, the synthesis and anionic ring-opening polymerization behavior of amino acid-derived cyclic carbonates as examined by Sanda, Kamatani, and Endo (2001), highlight the use of such intermediates in polymer science, especially for synthesizing polycarbonates from amino acids, which are crucial for developing biodegradable materials Sanda, Kamatani, & Endo, 2001.

Applications in Organic Synthesis and Medicinal Chemistry

The utility of these compounds extends to organic synthesis and medicinal chemistry, where they are employed as intermediates in the construction of complex molecular architectures. For example, the activation of carboxylic acids by pyrocarbonates for the synthesis of symmetric anhydrides and esters of N-protected amino acids, as demonstrated by Pozdnev (2009), underscores their importance in facilitating esterification and amidation reactions that are foundational in drug synthesis and development Pozdnev, 2009.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name |

(2R,5S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-7-6-16-8(9(13)14)5-12(7)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTVXSGMUDRWQHZ-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CO[C@H](CN1C(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,5S)-4-(tert-butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2753210.png)

![2-[2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B2753211.png)

![N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2753212.png)

![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2753216.png)

![Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate](/img/structure/B2753221.png)

![ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B2753224.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}amino)propanamide](/img/structure/B2753227.png)